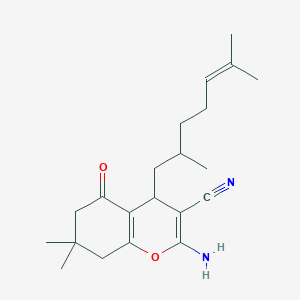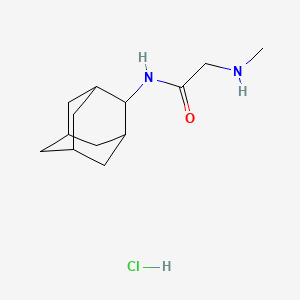![molecular formula C24H24N2O2 B4063038 N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4063038.png)
N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MMMP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor (ER).
Applications De Recherche Scientifique
Antitumor Activity
A series of phenyl-substituted derivatives, including compounds related to N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide, demonstrated potential as minimal DNA-intercalating agents with in vivo antitumor activity. These compounds were synthesized and evaluated, revealing that certain derivatives showed significant solid tumor activity. The study highlighted the importance of the phenyl ring's positioning for DNA intercalative binding and identified several compounds with promising antitumor effects (Atwell, Baguley, & Denny, 1989).
Synthesis and Biological Activity
Another study focused on the synthesis, crystal structure, and biological activity of related morpholine derivatives, providing insights into their potential as cancer cell proliferation inhibitors. The research detailed the synthesis process and evaluated the compounds' inhibitory effects on cancer cell lines, establishing a foundation for further exploration of their therapeutic potential (Lu et al., 2017).
Chemical Properties and Derivatives
Research on the electronic absorption spectra of Morpholine Green and its derivatives, including those with a morpholine component, contributed to understanding the chemical properties and potential applications of these compounds in dyes and pigments. The study demonstrated how substituents affect the absorption spectra, offering valuable data for the development of new materials and applications (Hepworth, Sawyer, & Hallas, 1993).
Antimicrobial and Antiinflammatory Activities
Derivatives of morpholine and related compounds have been synthesized and tested for antimicrobial and antiinflammatory activities. These studies reveal the compounds' potential in treating infections and inflammation, providing a basis for further medicinal chemistry research and drug development. For example, Mannich base derivatives showed high antibacterial activity against specific bacterial strains, underscoring the versatility and therapeutic potential of these compounds (Idhayadhulla et al., 2014).
Corrosion Inhibition
Investigations into morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium illustrated the application of these compounds in materials science. The study highlighted their effectiveness in protecting metal surfaces from corrosion, suggesting potential industrial applications for these chemical agents (Nnaji et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, “[4-(4-Morpholinylmethyl)phenyl]magnesium bromide”, indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .
Propriétés
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)25-23-12-6-19(7-13-23)18-26-14-16-28-17-15-26/h1-13H,14-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWSIVFKNNLFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[({[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4062975.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063011.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4063013.png)
![methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B4063014.png)
![1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine](/img/structure/B4063022.png)
![N-[2-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)ethyl]acetamide](/img/structure/B4063026.png)
![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4063029.png)
![4-{1-[(1-benzyl-1H-pyrazol-3-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4063034.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4063050.png)
